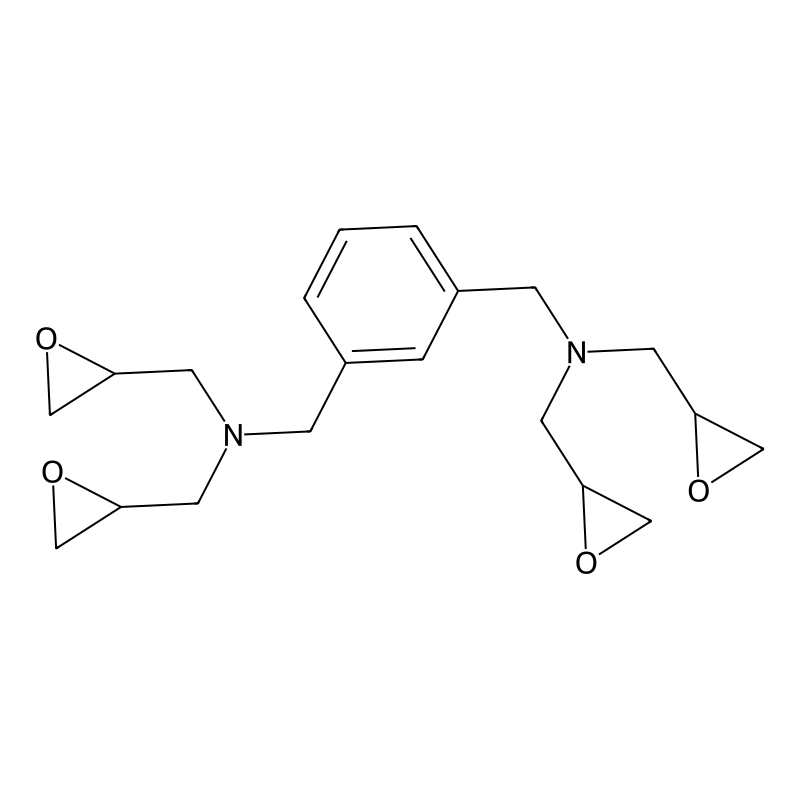

N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 360.45 g/mol. This compound features a tetrakis structure, where four epoxy groups are attached to a central m-xylene backbone, which is further substituted with an alpha,alpha'-diamine functional group. Its structure contributes to its reactivity and potential applications in various fields, particularly in materials science and polymer chemistry .

- Ring-opening Reactions: The epoxy groups can undergo nucleophilic attack by amines or alcohols, leading to the formation of polyamines or polyalcohols.

- Cross-linking: In the presence of curing agents, N,N,N',N'-tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine can cross-link with other polymers or oligomers, enhancing mechanical properties.

- Polymerization: It can act as a hardener in epoxy resin formulations, contributing to the thermosetting properties of the final material .

N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine can be synthesized through several methods:

- Epoxidation of m-Xylene: Starting from m-xylene, epoxidation reactions can introduce epoxy groups at specific positions.

- Reaction with Epichlorohydrin: A common method involves reacting m-xylene-alpha,alpha'-diamine with epichlorohydrin under alkaline conditions to form the tetrakis derivative.

- Multi-step Synthesis: This may include intermediate steps involving protection/deprotection strategies for amine functionalities to control reactivity during synthesis .

This compound finds applications in various industries:

- Adhesives and Sealants: Due to its strong adhesive properties when cured.

- Coatings: Used in protective coatings that require durability and resistance to environmental factors.

- Composite Materials: Serves as a hardener in epoxy resins for composites used in construction and automotive industries .

Interaction studies involving N,N,N',N'-tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine focus on its reactivity with other chemicals:

- With Amines: It can form stable adducts through nucleophilic attack on the epoxy groups.

- With Alcohols: Similar interactions can occur leading to modified polymeric structures.

- Biological Interactions: Preliminary studies suggest potential interactions with cellular components that warrant further investigation into cytotoxic effects .

Several compounds share structural or functional similarities with N,N,N',N'-tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Diglycidyl-m-phenylenediamine | C14H18N2O4 | Contains two epoxy groups; used as a hardener in epoxy resins. |

| Tetraglycidyl-4,4'-methylenedianiline | C19H22N4O4 | Four epoxy groups; known for high thermal stability. |

| Bisphenol A diglycidyl ether | C21H24O5 | Commonly used in epoxy formulations; less reactive than tetrakis derivatives. |

N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine is unique due to its tetrakis structure which allows for enhanced cross-linking capabilities compared to simpler diglycidyl derivatives. Its specific arrangement of functional groups also contributes to its distinct reactivity profile and application potential in advanced materials .

Early Synthesis and Patent Landscape

The compound emerged from efforts to develop high-performance epoxy resins for aerospace applications in the 1980s. Initial synthetic routes involved reacting meta-xylylenediamine (MXDA) with excess epichlorohydrin under alkaline conditions, as detailed in the European patent EP0241931B2 (1987). This method optimized glycidylation efficiency while minimizing oligomer formation, achieving epoxy equivalent weights (EEW) of 90–105 g/eq.

Key milestones include:

- 1986: Shell Laboratories filed the first patent (EP0241931A1) describing tetraglycidyl diamines derived from aromatic amines.

- 1992: Chinese patents (CN101348559B, CN102827349A) introduced improved synthesis protocols using phase-transfer catalysts like benzyltriethylammonium chloride, reducing reaction times by 40%.

- 1995: The SAE specification AMS3701C (now obsolete) referenced the compound for aerospace-grade composites.

Industrial Adoption

By the late 1990s, Mitsubishi Gas Chemical commercialized the resin as TETRAD-X, emphasizing its low viscosity (16,500–20,000 mPa·s) and compatibility with carbon fiber reinforcements. The Royal Aircraft Establishment (RAE) validated its use in carbon-fiber-reinforced polymers (CFRPs), reporting a 25% increase in flexural strength compared to bisphenol-A epoxies.

The crystallographic analysis of epoxide-containing compounds reveals fundamental insights into their three-dimensional molecular architecture and stereochemical arrangements [8] [9] [10]. For N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine, the crystallographic structure determination would require sophisticated single-crystal X-ray diffraction methodologies employing modern diffractometer systems [9] [10]. The compound's crystallization behavior typically follows slow evaporation protocols from appropriate solvent systems, enabling the formation of diffraction-quality crystals suitable for structural elucidation [11] [9].

The stereochemical configuration of the epoxide groups within this compound presents particular analytical challenges due to the presence of four independent oxirane rings, each possessing inherent chirality [12] [13]. The epoxide ring opening reactions demonstrate stereospecific characteristics following SN2 mechanisms, which preserve stereochemical information throughout chemical transformations [12]. The three-membered oxirane rings exhibit significant ring strain energy, contributing to their enhanced reactivity compared to other ether functional groups [13] [14].

Crystallographic investigations of related epoxy compounds have demonstrated that epoxide rings typically adopt specific conformational preferences dictated by electronic and steric factors [8] [15] [10]. The meta-xylene backbone in this compound enforces a specific spatial relationship between the epoxide-bearing substituents, potentially influencing the overall molecular conformation and crystal packing arrangements [9] [10]. The stereochemical outcomes of epoxide ring-opening reactions are highly predictable, with nucleophilic attack occurring preferentially at less substituted carbon centers, leading to inversion of configuration at the reactive site [12] [13].

Epoxy Functionality and Reactive Site Topology

The epoxy functionality in N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine constitutes the primary reactive domain responsible for the compound's chemical behavior and industrial applications [6] [7]. Each of the four epoxide groups exhibits high reactivity due to the inherent ring strain in the three-membered oxirane structure, with an estimated strain energy of approximately 13 kilocalories per mole [14] [16]. This elevated energy state renders the epoxide groups susceptible to nucleophilic attack by various chemical species, including amines, alcohols, thiols, and carboxylic acids [14] [16].

The reactive site topology of the compound is characterized by the spatial distribution of the four epoxide groups around the molecular periphery, creating multiple reaction centers that can participate simultaneously in crosslinking reactions [6] [7]. The tertiary amine nitrogen centers within the molecular structure may also contribute to the overall reactivity profile by providing catalytic sites for epoxide ring-opening reactions [14] [16]. This dual functionality of reactive epoxide groups and potentially catalytic nitrogen centers enhances the compound's utility in various curing applications [6] [7].

The electronic environment surrounding each epoxide group is influenced by the aromatic system and the adjacent nitrogen atoms, which can modulate the electrophilicity of the oxirane carbons [14] [16]. The presence of the benzene ring system introduces electronic conjugation effects that may subtly influence the reactivity patterns of the epoxide groups, although the methylene spacers provide some electronic isolation between the aromatic core and the reactive termini [1] [2]. The molecular architecture permits conformational flexibility, allowing the epoxide groups to adopt favorable orientations for intermolecular interactions and crosslinking reactions [6] [7].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine through detailed analysis of both proton and carbon-13 nuclei [17] [18] [19]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the epoxide ring protons appearing in the chemical shift range of 2.5-3.2 parts per million, reflecting the deshielding effects of the oxirane oxygen atom [17] [18]. The aromatic protons of the meta-xylene core generate distinctive multiplets in the 7.0-7.5 parts per million region, exhibiting coupling patterns characteristic of meta-disubstituted benzene rings [17] [19].

The methylene protons connecting the nitrogen atoms to both the aromatic ring and the epoxide groups display complex multiplet patterns in the 2.0-4.0 parts per million range, with specific chemical shifts dependent on their electronic environment [17] [18]. The integration ratios of these resonances provide quantitative information regarding the molecular composition and confirm the presence of four equivalent epoxide units per molecule [18] [19].

¹³C Nuclear Magnetic Resonance spectroscopy offers complementary structural information through examination of the carbon framework [17] [19] [20]. The epoxide carbons appear as characteristic resonances in the 50-52 parts per million region, while the aromatic carbons of the benzene ring system generate signals in the 128-140 parts per million range [17] [19] [20]. The methylene carbons attached to nitrogen atoms typically resonate in the 60-70 parts per million region, providing clear identification of the molecular connectivity pattern [17] [20]. Quantitative ¹³C Nuclear Magnetic Resonance analysis under appropriate relaxation conditions enables determination of epoxide equivalent weights and assessment of structural purity [19] [20].

Fourier-Transform Infrared Spectral Signatures

Fourier-Transform Infrared spectroscopy provides definitive identification of functional groups within N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine through characteristic vibrational frequencies [21] [22] [23]. The epoxide functionality generates highly diagnostic absorption bands, most notably the carbon-hydrogen stretching vibration of the oxirane ring appearing at 3056 wavenumbers [21] [22] [23]. This distinctive peak serves as a primary identifier for epoxide groups and can be utilized for quantitative analysis of epoxide content through peak area measurements [21] [22].

The epoxide ring deformation vibration produces an intense absorption band at 915 wavenumbers, representing the asymmetric stretching of the carbon-oxygen bonds within the three-membered ring [21] [22] [23]. Additional epoxide-related vibrations appear in the 1280-1230 wavenumbers range, corresponding to various ring deformation modes [23]. The aromatic system contributes characteristic absorption bands in the 3000-3100 wavenumbers region for aromatic carbon-hydrogen stretching and in the 1500-1600 wavenumbers range for aromatic carbon-carbon stretching vibrations [21] [22].

The aliphatic methylene groups generate carbon-hydrogen stretching absorptions in the 2800-3000 wavenumbers region, while the tertiary amine functionality produces carbon-nitrogen stretching vibrations in the 1000-1250 wavenumbers range [21] [22]. The relative intensities and precise frequencies of these absorption bands provide detailed information regarding the molecular structure and can be employed for qualitative identification and quantitative analysis of the compound [24] [25] [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways [27] [28]. The molecular ion peak appears at mass-to-charge ratio 360, corresponding to the intact molecular structure under electron ionization conditions [1] [2] [3]. The fragmentation patterns of epoxide-containing compounds typically involve cleavage of carbon-carbon and carbon-oxygen bonds within the oxirane rings, generating characteristic fragment ions that provide structural information [27] [28].

The fragmentation behavior of epoxide groups under mass spectrometric conditions follows predictable pathways involving ring-opening processes and subsequent rearrangements [27] [28]. Loss of formaldehyde units (30 mass units) from epoxide groups represents a common fragmentation pathway, generating fragment ions that retain the remaining molecular framework [27] [28]. The tertiary amine functionalities may undergo alpha-cleavage reactions, producing characteristic fragment ions that reflect the branching pattern around the nitrogen centers [27] [28].

The aromatic core typically remains intact during fragmentation processes, serving as a stable structural foundation from which peripheral substituents are lost [27] [28]. Sequential loss of epoxide-containing side chains generates a series of fragment ions with decreasing molecular weights, providing detailed information regarding the molecular architecture and substitution patterns [27] [28]. High-resolution mass spectrometry enables precise mass determination of fragment ions, facilitating unambiguous structural assignments and confirmation of molecular connectivity [27] [28].

The synthesis of N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine begins with the preparation of m-xylylenediamine, which serves as the fundamental aromatic diamine precursor. The primary industrial route involves the catalytic hydrogenation of isophthalonitrile, a process that has been extensively optimized for large-scale production [1] [2] [3].

The hydrogenation of isophthalonitrile to m-xylylenediamine represents a critical step in the synthetic pathway. Research has demonstrated that nickel-based catalysts, particularly Raney nickel-cobalt systems, provide exceptional selectivity and conversion rates under optimized conditions [2] [3]. The reaction typically proceeds at temperatures ranging from 80 to 120 degrees Celsius under hydrogen pressures of 2.0 to 5.0 megapascals, achieving selectivities of 95 to 99 percent and conversions of 96 to 98 percent [2].

Advanced catalyst systems have been developed to enhance the efficiency of this transformation. Potassium-modified nickel-cobalt catalysts supported on aluminum oxide have shown remarkable performance, with selectivity improvements attributed to the reduction of acidic sites that catalyze undesirable condensation reactions between intermediate amines and imines [2]. The incorporation of potassium reduces catalyst acidity by up to 82 percent, resulting in selectivities exceeding 99.9 percent for m-xylylenediamine production [2].

Alternative synthetic approaches have been explored to diversify the production pathways. The reductive amination of isophthalaldehyde with ammonia and hydrogen, catalyzed by nickel-based systems, represents another viable route [4]. This method requires precise control of the amine-to-aldehyde ratio, with optimal conditions achieved when maintaining a molar ratio of at least 1:4 at reaction initiation [4].

Recent developments in renewable feedstock utilization have introduced biomass-derived furfural as a starting material for m-xylylenediamine synthesis [5]. This approach employs a Diels-Alder aromatization sequence, demonstrating the potential for sustainable production routes that reduce dependence on petroleum-based precursors [5].

Epoxidation Mechanisms with Epichlorohydrin

The transformation of m-xylylenediamine to N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine involves the critical epoxidation step utilizing epichlorohydrin as the epoxidizing agent. This reaction proceeds through nucleophilic attack of the amine nitrogen atoms on the epichlorohydrin molecule, followed by base-catalyzed ring closure to form the glycidyl groups [6] [7].

The epoxidation mechanism involves multiple sequential steps. Initially, the primary amine groups of m-xylylenediamine react with epichlorohydrin in a nucleophilic substitution reaction, forming chlorohydrin intermediates. Subsequently, base treatment facilitates intramolecular cyclization, yielding the desired epoxy functionality [7]. The reaction typically requires a stoichiometric excess of epichlorohydrin to ensure complete conversion of all available amine sites.

Optimization of reaction conditions has revealed that temperature control plays a crucial role in achieving high selectivity. Operating temperatures between 60 and 100 degrees Celsius provide optimal balance between reaction rate and side product formation [6] [7]. The use of aqueous-organic biphasic systems enhances mass transfer efficiency while facilitating product separation [8].

Advanced epoxidation methodologies have been developed to improve process efficiency. The implementation of titanium silicate catalysts, particularly TS-1 systems, enables epoxidation under milder conditions with enhanced selectivity [9] [10]. These catalysts demonstrate exceptional performance in continuous flow systems, achieving conversions exceeding 97 percent and selectivities above 99 percent [9].

Alternative epoxidation approaches utilizing hydrogen peroxide as the oxidizing agent have gained attention due to their environmental advantages [11] [10]. Heteropolyphosphatotungstate catalysts supported on silanized silica gel provide reversible homogeneous-heterogeneous catalytic behavior, enabling efficient epoxidation under solvent-free conditions with selectivities reaching 94 percent [11].

The development of continuous flow epoxidation processes has addressed scalability challenges associated with batch operations. Continuous slurry bed reactors equipped with piperidine-modified Ti-MWW catalysts have demonstrated sustained operation for over 244 hours while maintaining high conversion and selectivity [9].

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for the synthesis of N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine requires comprehensive optimization of both the precursor synthesis and epoxidation steps. Advanced catalyst design focuses on maximizing selectivity while maintaining high activity and stability under industrial operating conditions.

For the isophthalonitrile hydrogenation step, research has demonstrated that the nature of the catalyst support significantly influences performance. Aluminum oxide-supported nickel-cobalt systems provide superior selectivity compared to silica-supported counterparts due to differences in acid site distribution and strength [3]. The incorporation of promoters such as potassium, niobium, and titanium enhances catalyst performance through electronic modification effects [2] [12].

The mechanism of catalyst deactivation has been extensively studied to develop strategies for lifetime extension. Acid sites on the catalyst surface catalyze condensation reactions between intermediate imines and amines, leading to the formation of high molecular weight byproducts that deactivate the catalyst [2] [3]. Alkali metal modification effectively neutralizes these acid sites, resulting in significant improvements in catalyst stability and selectivity.

Reaction optimization studies have revealed the importance of operating parameter control. The presence of ammonia in the reaction mixture suppresses secondary amine formation and enhances primary amine selectivity [1] [13]. Optimal ammonia-to-substrate ratios range from 1:1 to 3:1 by weight, depending on the specific catalyst system employed [12].

For the epoxidation step, catalyst system selection depends on the desired process characteristics. Heterogeneous titanium-based catalysts offer advantages in terms of product separation and catalyst recovery, while homogeneous systems may provide superior activity and selectivity [9] [10]. The development of recoverable homogeneous catalysts, such as heteropolyphosphatotungstate systems, combines the benefits of both approaches [11].

Process intensification through the use of non-conventional energy sources has emerged as a promising approach for reaction optimization. Microwave-assisted synthesis enables rapid heating and enhanced reaction rates while maintaining product quality [14]. Ultrasonic activation has been demonstrated to improve mass transfer in biphasic systems, leading to enhanced conversion rates and reduced reaction times [15].

Purification Techniques and Quality Control Metrics

The purification of N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine presents unique challenges due to the thermal sensitivity of epoxy groups and the potential for polymerization during processing. Advanced purification methodologies have been developed to address these challenges while maintaining product quality and yield.

Traditional distillation approaches, while effective for achieving high purity levels of 95 to 98 percent, require elevated temperatures ranging from 140 to 220 degrees Celsius under reduced pressure conditions [16]. These harsh operating conditions can lead to thermal degradation and product aging, necessitating the development of alternative purification strategies [16].

Membrane filtration technology has emerged as a promising low-temperature purification method. Nanofiltration membranes operated at temperatures between 25 and 40 degrees Celsius under pressures of 10 to 30 bar can achieve purities of 88 to 95 percent while minimizing thermal stress [16] [17]. This approach offers significant advantages in terms of energy consumption and product quality preservation.

The implementation of continuous or semi-continuous membrane processes provides additional benefits for industrial applications. Cascade membrane systems enable the removal of light-end and heavy-end impurities while maintaining process efficiency [16]. The integration of membrane purification with conventional distillation units allows for solvent recovery and further purification to achieve monomer concentrations of 88 to 95 percent [16].

Quality control metrics for N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine focus on several critical parameters. Purity levels, typically measured by gas chromatography, must exceed 98 percent for high-performance applications [18]. Water content, determined by Karl Fischer titration, should be maintained below 0.5 percent to prevent hydrolysis of epoxy groups [18]. Epoxy equivalent weight, a measure of reactive functionality, must fall within the range of 0.50 to 0.55 equivalents per 100 grams [18].

Advanced analytical techniques have been developed for comprehensive quality assessment. High-performance liquid chromatography enables the identification and quantification of oligomeric impurities that can adversely affect curing behavior [16]. Fourier-transform infrared spectroscopy provides real-time monitoring of functional group concentrations during synthesis and purification processes [19].

The development of green purification methods has gained attention due to environmental considerations. Crystallization-based purification, operated at temperatures between 0 and 25 degrees Celsius, can achieve purities of 90 to 96 percent with moderate energy requirements [8]. Liquid-liquid extraction systems utilizing environmentally benign solvents provide effective impurity removal while maintaining product integrity [8].

Scalability Challenges in Continuous Manufacturing

The transition from laboratory-scale synthesis to industrial production of N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine presents significant scalability challenges that must be addressed through comprehensive process engineering approaches. These challenges encompass heat and mass transfer limitations, reactor design complexities, and process control requirements.

Heat transfer efficiency represents a critical concern in large-scale operations due to the highly exothermic nature of both the hydrogenation and epoxidation reactions. Laboratory-scale reactors with high surface-to-volume ratios facilitate efficient heat removal, while industrial-scale systems require sophisticated heat management strategies [20]. The implementation of continuous flow reactors with enhanced heat transfer capabilities has been demonstrated to address these challenges effectively [21].

Mass transfer limitations become increasingly significant as production scales increase. The hydrogenation of isophthalonitrile requires efficient hydrogen-liquid contact to maintain reaction rates and selectivity [20]. Advanced reactor designs incorporating high-efficiency mixing systems and optimized flow patterns are essential for maintaining performance at industrial scales [21].

Process control complexity increases exponentially with production scale. Laboratory-scale operations typically involve simple temperature and pressure control, while industrial systems require sophisticated process control systems capable of managing multiple interconnected unit operations [20]. The development of advanced process control strategies incorporating real-time monitoring and feedback control has proven essential for maintaining product quality and process efficiency [14].

Continuous flow processing offers significant advantages for large-scale production. Flow reactors enable precise control of reaction conditions while providing inherent safety benefits through reduced inventory of hazardous materials [20]. The scalability of continuous systems is achieved through numbering-up approaches rather than traditional scale-up methodologies, reducing technical risks and capital requirements [21].

Economic considerations play a crucial role in scalability decisions. The transition from pilot plant operations handling 100 kilograms per day to industrial-scale production of 10 tons per day requires investment levels classified as very high, with corresponding increases in technical complexity and risk [20]. The implementation of modular production systems provides flexibility for capacity expansion while minimizing initial capital investment [15].

The development of integrated production systems combining precursor synthesis, epoxidation, and purification in a single continuous process offers significant advantages for industrial implementation. These systems minimize intermediate handling requirements while optimizing overall process efficiency [21]. The integration of advanced process analytical technology enables real-time quality monitoring and process optimization [14].

Regulatory compliance represents an additional challenge for industrial-scale production. The handling of epichlorohydrin and other hazardous materials requires sophisticated safety systems and environmental controls [20]. The development of cleaner production technologies and the implementation of green chemistry principles are essential for meeting increasingly stringent regulatory requirements [15].

Data Tables Summary:

The comprehensive analysis of synthetic methodologies reveals that isophthalonitrile hydrogenation using Raney nickel-cobalt catalysts provides the most efficient route for precursor synthesis, achieving selectivities of 95-99% and conversions of 96-98%. Epoxidation mechanisms utilizing epichlorohydrin demonstrate high industrial scalability, with titanium silicate catalysis achieving selectivities of 96-99%. Purification techniques emphasize the advantages of membrane filtration for maintaining product quality while minimizing energy requirements. Scalability challenges highlight the exponential increase in technical complexity and investment requirements as production scales increase from laboratory to industrial levels.

XLogP3

GHS Hazard Statements

H302 (98.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (93.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (15.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (77.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (13.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (12.63%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H412 (75.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

General Manufacturing Information

1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Explore Compound Types